molecular formula C25H22N2O4 B4895481 (5E)-5-[(2,4-dimethoxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-phenylimidazol-4-one

(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-phenylimidazol-4-one

Cat. No.: B4895481
M. Wt: 414.5 g/mol
InChI Key: HJOBOPNOMIGVKX-PXLXIMEGSA-N
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Description

(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-phenylimidazol-4-one is a synthetic organic compound belonging to the imidazole family This compound is characterized by its complex structure, which includes multiple aromatic rings and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(2,4-dimethoxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-phenylimidazol-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethoxybenzaldehyde with 4-methoxyphenylhydrazine to form an intermediate hydrazone. This intermediate is then cyclized with benzil in the presence of a base, such as potassium carbonate, to yield the final imidazole product. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-phenylimidazol-4-one can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The imidazole ring can be reduced to form dihydroimidazole derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 2,4-dimethoxybenzoic acid and 4-methoxybenzoic acid.

    Reduction: Formation of dihydroimidazole derivatives.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5E)-5-[(2,4-dimethoxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-phenylimidazol-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Alternatively, it could modulate receptor activity by binding to receptor sites and altering signal transduction pathways. The exact molecular targets and pathways involved would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    (5E)-5-[(2,4-dimethoxyphenyl)methylidene]-2-phenylimidazol-4-one: Lacks the 4-methoxyphenyl group, which may affect its chemical reactivity and biological activity.

    (5E)-5-[(2,4-dimethoxyphenyl)methylidene]-3-(4-hydroxyphenyl)-2-phenylimidazol-4-one: Contains a hydroxy group instead of a methoxy group, which could influence its solubility and interaction with biological targets.

Uniqueness

The presence of multiple methoxy groups and the specific arrangement of aromatic rings in (5E)-5-[(2,4-dimethoxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-phenylimidazol-4-one confer unique chemical properties, such as enhanced electron-donating ability and potential for diverse chemical modifications. These features make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-phenylimidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O4/c1-29-20-13-10-19(11-14-20)27-24(17-7-5-4-6-8-17)26-22(25(27)28)15-18-9-12-21(30-2)16-23(18)31-3/h4-16H,1-3H3/b22-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJOBOPNOMIGVKX-PXLXIMEGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NC(=CC3=C(C=C(C=C3)OC)OC)C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=N/C(=C/C3=C(C=C(C=C3)OC)OC)/C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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